N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with methylthioacetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(methylthio)acetamide
- N-(4-chloro-2-methylphenyl)-2-(methylthio)acetamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(ethylthio)acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the chloro, methoxy, and methylthio groups can provide distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C11H14ClNO2S |
---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Origin of Product |
United States |
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